

Application Note: Biological Evaluation & Synthesis of N,N'-Disubstituted Oxalamides

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Compound of Interest

Compound Name: *Ethanediamide, N,N'-dipropyl-*

CAS No.: 14040-77-8

Cat. No.: B1295042

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Strategic Rationale & Structural Significance

N,N'-disubstituted oxalamides represent a privileged scaffold in medicinal chemistry, primarily due to their role as bioisosteres for peptide bonds and urea linkages. Unlike flexible peptide chains, the oxalamide unit adopts a stable trans-planar conformation due to strong intramolecular hydrogen bonding between the amide protons and the carbonyl oxygens.

Why target this scaffold?

- **Conformational Restriction:** The rigid planarity mimics α -turns in proteins, making them excellent peptidomimetics for disrupting protein-protein interactions.
- **Anion Transport:** The two N-H protons are potent hydrogen bond donors. This allows oxalamides to bind anions (like Cl^- or HCO_3^-) and transport them across lipid bilayers, a mechanism increasingly linked to anticancer (via pH gradient disruption) and antimicrobial activity.

- **Metabolic Stability:** The C-C bond between carbonyls renders them more resistant to enzymatic hydrolysis compared to standard peptides.

Chemical Synthesis Protocol

Workflow: Aminolysis of Diethyl Oxalate

The most robust method for generating symmetrical N,N'-disubstituted oxalamides is the double aminolysis of diethyl oxalate. This reaction is atom-efficient and generally requires no chromatographic purification.

Reagents & Equipment

- Precursor: Diethyl oxalate (Reagent Grade, >99%)
- Amine Source: Primary amine (R-NH₂, 2.2 equivalents)
- Solvent: Absolute Ethanol (EtOH)[1]
- Catalyst: None usually required; Triethylamine (TEA) if using amine salts.
- Validation: TLC (SiO₂, MeOH:DCM 1:9), ¹H-NMR.

Step-by-Step Procedure

- **Preparation:** In a round-bottom flask equipped with a magnetic stir bar, dissolve Diethyl Oxalate (1.0 eq) in absolute ethanol (5 mL per mmol).
- **Addition:** Add the Primary Amine (2.2 eq) dropwise at room temperature.
 - **Critical Step:** If the reaction is highly exothermic (common with aliphatic amines), cool the flask in an ice bath during addition to prevent side-product formation.
- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to 78°C (Reflux) for 2–6 hours.
 - **Self-Validation:** Monitor reaction progress via TLC.[1] The disappearance of the diethyl oxalate spot (high R_f) and appearance of a lower R_f product indicates conversion.

- Isolation: Cool the mixture to room temperature. The symmetrical oxalamide typically precipitates as a white/off-white solid due to low solubility in ethanol.
- Purification: Filter the precipitate under vacuum. Wash the filter cake 3x with cold ethanol.
 - Troubleshooting: If no precipitate forms, concentrate the solvent by 50% on a rotary evaporator and cool to 4°C overnight.
- Characterization: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the characteristic N-H singlet between 8.5–10.0 ppm.

Visualization: Synthesis Pathway



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Figure 1: Streamlined workflow for the synthesis of symmetrical oxalamides via aminolysis.

Biological Application Notes & Protocols

Application A: Antimicrobial Screening (Membrane Permeability)

Oxalamides often act by disrupting bacterial membranes or acting as ionophores. The following protocol determines the Minimum Inhibitory Concentration (MIC) while controlling for solubility issues common with these rigid scaffolds.

Protocol: Broth Microdilution

- Stock Preparation: Dissolve the oxalamide in 100% DMSO to a concentration of 10 mg/mL.
 - Causality: Oxalamides are lipophilic. DMSO is essential for initial solubilization, but final assay concentration must be <1% to avoid solvent toxicity.
- Dilution: Prepare serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well plate. Range: 512 µg/mL to 0.5 µg/mL.

- Inoculation: Add 5×10^5 CFU/mL of bacterial suspension (E. coli ATCC 25922 or S. aureus ATCC 29213) to each well.
- Controls (Self-Validating System):
 - Negative Control: Media + Bacteria + DMSO (no drug). Must show growth.
 - Sterility Control: Media only. Must remain clear.
 - Positive Control: Ciprofloxacin or Vancomycin.
- Incubation: 37°C for 18–24 hours.
- Readout: Visual inspection for turbidity or OD₆₀₀ measurement. The MIC is the lowest concentration with no visible growth.

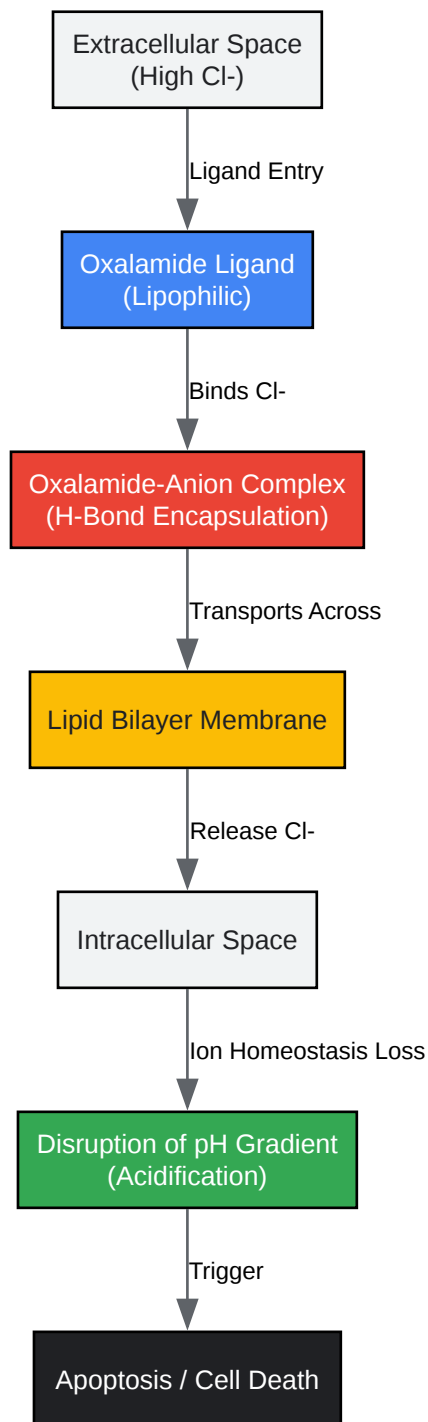
Application B: Anticancer Mechanism (Anion Transport/Apoptosis)

Recent literature suggests that oxalamides can induce apoptosis by transporting chloride anions into cells, disrupting the pH gradient.

Protocol: MTT Cytotoxicity Assay

- Seeding: Plate cancer cells (e.g., HeLa or MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.
- Treatment: Treat cells with oxalamide derivatives (0.1 – 100 μ M) for 48 hours.
- MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
 - Mechanism:^[2]^[3]^[4] Viable mitochondria reduce yellow MTT to purple formazan. This measures metabolic activity, a proxy for cell viability.
- Solubilization: Dissolve formazan crystals in DMSO.
- Analysis: Measure absorbance at 570 nm. Calculate IC₅₀.

Visualization: Mechanism of Action (Anion Transport)



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Figure 2: Proposed mechanism of anticancer activity via transmembrane anion transport.

Data Interpretation & SAR Summary

When analyzing biological data for oxalamides, Structure-Activity Relationships (SAR) typically follow these trends:

Structural Feature	Effect on Biological Activity	Mechanistic Reason
Electron-Withdrawing Groups (EWGs)	Increases Potency	EWGs (e.g., -CF ₃ , -NO ₂) on the phenyl rings increase the acidity of the N-H protons, strengthening hydrogen bonds with anions (Cl ⁻).
Lipophilicity (LogP)	Bell-Shaped Curve	Moderate lipophilicity is required for membrane entry. If LogP is too high, the molecule gets trapped in the membrane; if too low, it cannot enter.
Linker Rigidity	Essential	The oxalamide core must remain planar to facilitate the "pincer" binding mode for anions.

References

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